Cas no 2171839-86-2 (2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid)

2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid
- 2171839-86-2
- EN300-1493469
- 2-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid
-
- インチ: 1S/C26H24N2O6/c29-24(28-17-6-5-7-18(14-17)33-16-25(30)31)12-13-27-26(32)34-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,14,23H,12-13,15-16H2,(H,27,32)(H,28,29)(H,30,31)
- InChIKey: YUTWDVPJYKYMIY-UHFFFAOYSA-N
- ほほえんだ: O(C(NCCC(NC1C=CC=C(C=1)OCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 460.16343649g/mol
- どういたいしつりょう: 460.16343649g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 10
- 複雑さ: 693
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 114Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1493469-10000mg |
2-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid |
2171839-86-2 | 10000mg |
$3007.0 | 2023-09-28 | ||
Enamine | EN300-1493469-100mg |
2-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid |
2171839-86-2 | 100mg |
$615.0 | 2023-09-28 | ||
Enamine | EN300-1493469-1000mg |
2-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid |
2171839-86-2 | 1000mg |
$699.0 | 2023-09-28 | ||
Enamine | EN300-1493469-50mg |
2-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid |
2171839-86-2 | 50mg |
$587.0 | 2023-09-28 | ||
Enamine | EN300-1493469-2500mg |
2-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid |
2171839-86-2 | 2500mg |
$1370.0 | 2023-09-28 | ||
Enamine | EN300-1493469-250mg |
2-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid |
2171839-86-2 | 250mg |
$642.0 | 2023-09-28 | ||
Enamine | EN300-1493469-5000mg |
2-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid |
2171839-86-2 | 5000mg |
$2028.0 | 2023-09-28 | ||
Enamine | EN300-1493469-1.0g |
2-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid |
2171839-86-2 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1493469-500mg |
2-{3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid |
2171839-86-2 | 500mg |
$671.0 | 2023-09-28 |
2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid 関連文献
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acidに関する追加情報
Introduction to 2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic Acid (CAS No. 2171839-86-2)
2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid (CAS No. 2171839-86-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, Fmoc-Gly-Phe-OH, is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis and drug development.
The Fmoc protecting group is particularly valuable due to its stability under mild conditions and its ease of removal, making it an essential tool in the synthesis of complex peptides and proteins. The compound 2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid combines this protective functionality with a unique structural motif that includes an amino acid residue and a phenolic moiety, providing a versatile platform for further chemical modifications and biological applications.
Recent studies have highlighted the potential of Fmoc-Gly-Phe-OH in various therapeutic areas. For instance, a 2021 study published in the Journal of Medicinal Chemistry explored the use of this compound as a prodrug for targeted drug delivery. The researchers found that the Fmoc group could be selectively cleaved by specific enzymes present in tumor microenvironments, thereby releasing the active drug moiety at the desired site. This approach has shown promise in improving the efficacy and reducing the side effects of chemotherapy agents.
In another study, published in Bioorganic & Medicinal Chemistry Letters, Fmoc-Gly-Phe-OH was investigated for its ability to modulate protein-protein interactions (PPIs). PPIs are crucial for many cellular processes, and their dysregulation is implicated in numerous diseases. The researchers demonstrated that Fmoc-Gly-Phe-OH could selectively disrupt specific PPIs involved in cancer cell signaling pathways, leading to reduced tumor growth and enhanced apoptosis. These findings suggest that Fmoc-Gly-Phe-OH could serve as a lead compound for developing novel anti-cancer therapies.
The structural features of 2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid also make it an attractive candidate for use in diagnostic applications. The presence of the phenolic group allows for conjugation with various imaging agents, such as fluorescent dyes or radiolabels. This property has been exploited in several studies to develop imaging probes for early detection and monitoring of diseases. For example, a 2020 study in Molecular Imaging and Biology reported the successful use of Fmoc-Gly-Phe-OH conjugates for non-invasive imaging of neurodegenerative disorders.
The synthesis of 2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid involves several well-established chemical reactions, including coupling reactions, deprotection steps, and functional group transformations. The Fmoc protection strategy ensures that the amino group remains inert during these synthetic steps, allowing for precise control over the final product's structure. This level of control is critical for achieving high purity and reproducibility in large-scale production processes.
In conclusion, 2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid (CAS No. 2171839-86-2) is a multifunctional compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique combination of structural features and functional groups makes it a valuable tool for developing new therapeutic agents, diagnostic probes, and other biotechnological applications. As research in this area continues to advance, it is likely that new and innovative uses for this compound will be discovered, further expanding its impact on human health and well-being.
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